molecular formula C34H42N4O8S4 B8814595 4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide CAS No. 55442-07-4

4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide

Cat. No.: B8814595
CAS No.: 55442-07-4
M. Wt: 763.0 g/mol
InChI Key: QIWSTPSOLZVXIB-UHFFFAOYSA-N
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Description

4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C34H42N4O8S4 and its molecular weight is 763.0 g/mol. The purity is usually 95%.
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Properties

CAS No.

55442-07-4

Molecular Formula

C34H42N4O8S4

Molecular Weight

763.0 g/mol

IUPAC Name

4-methyl-N-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonylamino]ethyl]amino]ethyl]amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C34H42N4O8S4/c1-27-5-13-31(14-6-27)47(39,40)35-21-23-37(49(43,44)33-17-9-29(3)10-18-33)25-26-38(50(45,46)34-19-11-30(4)12-20-34)24-22-36-48(41,42)32-15-7-28(2)8-16-32/h5-20,35-36H,21-26H2,1-4H3

InChI Key

QIWSTPSOLZVXIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of p-toluenesulfonyl chloride (285 g, 1.50 mole) in pyridine (650 ml) at 5° C. was added a solution of 1,4,7,10-tetraazadecane (48.0 g, 0.328 mole) in pyridine (200 ml) under a dry argon atmosphere maintaining the temperature <20° C. The mixture was stirred for 3 days at room temperature. H2O (11) was slowly added to the cooled (ice bath) mixture. The solid was filtered, washed thoroughly with H2O and dried in vacuo to give 225 g (90% yield) of the product as a powder: mp 222°-4° C.; 1H NMR (DMSO-d6) δ2.38 (s,6 H), 2.41 (s, 6 H), 2.84 (quart, J=6.6 Hz, 4 H), 3.07 (t, J=7.0 Hz, 4 H), 3.12 (s, 4 H), 7.40 (m, 8 H), 7.66 (m, 8 H).
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285 g
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650 mL
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200 mL
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90%

Synthesis routes and methods II

Procedure details

Procedure 3 is further illustrated by the preparation of racemic 6e'. A solution of 80 g of p-tosyl chloride in 300 ml. of dry pyridine was cooled to 0° and added to a cooled, stirred solution of triethylenetetramine (MCB, technical) in 50 ml. of dry pyridine over a period of 3 hr. The solution was kept at 0° during addition. The solution was allowed to stand at 0° for 24 hrs, and mixed with 100 ml. of concentrated hydrochloric acid and 1 kg. of crushed ice. The resulting aqueous solution was decanted, and the oily residue was triturated with methanol, filtered, and recrystallized twice from 50 ml. of dimethyl formamide and 300 ml. of 95% ethanol to give N,N',N",N'"-tetratosyltriethylenetetramine, 28.8 g. (38%), m.p. 211°-213°. The analytical sample was dried at 180° for 14 hrs at 10μ.
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6e
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80 g
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